molecular formula C13H16Cl3NO2S B12184468 (2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B12184468
M. Wt: 356.7 g/mol
InChI Key: GYBWLWNHSWCUST-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is a chemical compound with the molecular formula C14H16Cl3NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a sulfonyl group attached to a trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2-methylcyclohexylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trichlorophenyl ring can enhance the compound’s binding affinity to hydrophobic pockets within biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexyl N-(2,5-dichlorophenyl)carbamate: Similar structure but with a carbamate group instead of a sulfonyl group.

    2-Methylcyclohexyl N-(2,4-dichlorophenyl)sulfonylamine: Similar structure but with fewer chlorine atoms on the phenyl ring.

Uniqueness

(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the presence of the sulfonyl group attached to a highly chlorinated phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16Cl3NO2S

Molecular Weight

356.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C13H16Cl3NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-10(15)9(14)6-11(13)16/h6-8,12,17H,2-5H2,1H3

InChI Key

GYBWLWNHSWCUST-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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